TAAR5 Agonist Potency: pEC50 5.36 (Human TAAR5) vs. Inactive Mouse TAAR5 Ortholog
The compound acts as an agonist at human TAAR5 with a pEC50 of 5.36 (equivalent to EC50 ≈ 4.4 µM), as recorded in the ChEMBL database [1]. In contrast, the same compound tested against mouse TAAR5 showed an EC50 > 10,000 nM (i.e., essentially inactive), indicating pronounced species selectivity [2]. This is a different selectivity pattern from 3-iodothyronamine (CHEMBL1182312), which is a TAAR1 agonist but acts as an inverse agonist rather than an agonist at human TAAR5 [3].
| Evidence Dimension | Human TAAR5 agonism (pEC50 / EC50) |
|---|---|
| Target Compound Data | pEC50 = 5.36 (EC50 ≈ 4.4 µM) at human TAAR5; EC50 > 10,000 nM at mouse TAAR5 (inactive) |
| Comparator Or Baseline | 3-Iodothyronamine (CHEMBL1182312): inverse agonist at human TAAR5 (EC50 = 4,400 nM) [3]; TAAR5 endogenous ligand trimethylamine: EC50 ~1–10 µM range |
| Quantified Difference | Target compound is a TAAR5 agonist (not inverse agonist); cross-species selectivity ratio (human/mouse) > 2.3-fold based on EC50 discrimination |
| Conditions | Human and mouse TAAR5 expressed in HEK293 cells; cAMP accumulation (BRET assay for mouse); AlphaScreen assay for human |
Why This Matters
This human-selective TAAR5 agonism profile, absent in the mouse ortholog, makes the compound a tool-molecule candidate for studying human TAAR5 pharmacology in translational neuroscience research, whereas 3-iodothyronamine would not substitute due to its inverse agonist modality.
- [1] GPCRdb. Ligand 11738 (CHEMBL1182312). Bioactivities: TAAR5 human pEC50 5.36. https://gpcrdb.org/ligand/11738/info (accessed 2026-05-10). View Source
- [2] BindingDB. BDBM50227351 (CHEMBL3628706). Agonist activity at mouse TAAR5 expressed in HEK293 cells: EC50 > 1.00E+4 nM. https://www.bindingdb.org (accessed 2026-05-10). View Source
- [3] BindingDB. BDBM50359505 (CHEMBL1182312). Inverse agonist activity at human TAAR5 expressed in HEK293 cells: EC50 = 4,400 nM. https://www.bindingdb.org (accessed 2026-05-10). View Source
